molecular formula C8H10N2O4S2 B2814400 Methyl 4-amino-2-((2-methoxy-2-oxoethyl)thio)thiazole-5-carboxylate CAS No. 13807-04-0

Methyl 4-amino-2-((2-methoxy-2-oxoethyl)thio)thiazole-5-carboxylate

Cat. No.: B2814400
CAS No.: 13807-04-0
M. Wt: 262.3
InChI Key: WBYVWVRGNYXTMY-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-((2-methoxy-2-oxoethyl)thio)thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Properties

IUPAC Name

methyl 4-amino-2-(2-methoxy-2-oxoethyl)sulfanyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S2/c1-13-4(11)3-15-8-10-6(9)5(16-8)7(12)14-2/h3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYVWVRGNYXTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC(=C(S1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-((2-methoxy-2-oxoethyl)thio)thiazole-5-carboxylate typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and minimize waste, making the production process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-((2-methoxy-2-oxoethyl)thio)thiazole-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, methanol, water, and various oxidizing and reducing agents. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction’s outcome and the purity of the final product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .

Scientific Research Applications

Anticancer Activity

Research indicates that methyl 4-amino-2-((2-methoxy-2-oxoethyl)thio)thiazole-5-carboxylate exhibits promising anticancer properties. Studies have demonstrated its efficacy against several cancer cell lines, including:

Cell Line IC50 Value (µM) Mechanism of Action
A549 (Lung Cancer)23.30 ± 0.35Induction of apoptosis
U251 (Glioblastoma)20.00Cell cycle arrest and apoptosis
WM793 (Melanoma)10–30Selective cytotoxicity through mitochondrial disruption

The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can significantly influence the anticancer activity, with certain substituents enhancing selectivity and potency against specific cancer types .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. Its activity against various bacterial strains has been documented, indicating its usefulness in treating infections:

Pathogen Minimum Inhibitory Concentration (MIC) Notes
Staphylococcus aureus0.09 µg/mLEffective against resistant strains
Mycobacterium tuberculosis0.09 µg/mLPotential for tuberculosis treatment

The presence of the thiazole moiety is critical for its antimicrobial action, as it enhances the compound's ability to penetrate bacterial cell walls and disrupt metabolic processes .

Case Studies

  • Anticancer Research : A study conducted by Evren et al. (2019) synthesized various thiazole derivatives, including this compound, and tested them against human lung adenocarcinoma cells. The results indicated that this compound exhibited strong selectivity and induced significant apoptosis compared to standard chemotherapeutics like cisplatin .
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of thiazole derivatives highlighted the effectiveness of this compound against resistant strains of Staphylococcus aureus. The study emphasized the need for further exploration into its mechanism of action and potential formulation into therapeutic agents .

Comparison with Similar Compounds

Biological Activity

Methyl 4-amino-2-((2-methoxy-2-oxoethyl)thio)thiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and applications in various fields such as anticancer and antimicrobial research.

Chemical Structure and Properties

The compound has the molecular formula C8H10N2O4S2C_8H_{10}N_2O_4S_2 and features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The unique combination of an amino group and a methoxy-oxoethyl side chain contributes to its diverse biological activities .

1. Anticancer Activity

Recent studies have demonstrated that thiazole derivatives, including this compound, exhibit significant anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The thiazole ring is essential for cytotoxic activity, with specific substituents influencing efficacy. For example, the presence of electron-donating groups enhances activity against certain cancer cell lines .
  • Case Study : In one study, derivatives with similar structures showed IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, indicating potent anticancer effects .
Compound NameIC50 (µg/mL)Cancer Cell Line
Compound 11.61Jurkat
Compound 21.98A-431

2. Antimicrobial Activity

This compound also exhibits antimicrobial properties. Thiazole derivatives have been shown to affect bacterial growth and viability:

  • Mechanism : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways, leading to cell death.
  • Research Findings : In vitro studies revealed that thiazole derivatives significantly inhibited the growth of both Gram-positive and Gram-negative bacteria .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the thiazole ring.
  • Introduction of the methoxy and amino groups through nucleophilic substitution reactions.
  • Final purification steps to obtain the desired product.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives:

  • Key Findings : Modifications on the thiazole ring and side chains can significantly alter biological activity. For instance, substituents at specific positions can enhance anticancer or antimicrobial potency .
Structural FeatureEffect on Activity
Methoxy GroupIncreases solubility and bioavailability
Amino GroupEnhances interaction with biological targets

Q & A

Q. What protocols ensure stability during storage and handling?

  • Methodological Answer :
  • Storage Conditions : Argon atmosphere, -20°C, and desiccants to prevent hydrolysis .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to methanolic stock solutions .

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